Technical Whitepaper: Exact Mass and Molecular Weight Determination of (alphaR)-alpha-ethyl-2-fluorobenzenemethanol
Technical Whitepaper: Exact Mass and Molecular Weight Determination of (alphaR)-alpha-ethyl-2-fluorobenzenemethanol
Executive Summary
In modern pharmaceutical development, the precision of analytical and stoichiometric data is paramount. (alphaR)-alpha-ethyl-2-fluorobenzenemethanol —systematically known as (1R)-1-(2-fluorophenyl)propan-1-ol —is a critical chiral building block utilized in the synthesis of advanced fluorinated Active Pharmaceutical Ingredients (APIs)[1].
For researchers and drug development professionals, distinguishing between the compound's Exact Mass and Molecular Weight is not merely an academic exercise; it dictates the choice of analytical instrumentation and the mathematical foundation for bulk reactor scaling. This whitepaper provides a rigorous physicochemical profile, details the causality behind high-resolution mass spectrometry (HRMS) methodologies, and outlines a self-validating protocol for its asymmetric synthesis.
Physicochemical Profiling & The Causality of Mass Metrics
To ensure robust quality control, scientists must apply the correct mass metric to the corresponding workflow. The table below summarizes the fundamental properties of (alphaR)-alpha-ethyl-2-fluorobenzenemethanol.
| Property | Value | Application Context |
| Chemical Name | (alphaR)-alpha-ethyl-2-fluorobenzenemethanol | Regulatory nomenclature |
| IUPAC Name | (1R)-1-(2-fluorophenyl)propan-1-ol | Standardized identification |
| Molecular Formula | C9H11FO | Elemental composition |
| Exact Mass | 154.07939 Da | HRMS structural confirmation |
| Molecular Weight | 154.18 g/mol | Stoichiometric bulk scaling |
The Mechanistic Distinction
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Exact Mass (154.07939 Da): Calculated using the monoisotopic masses of the most abundant isotopes ( 12C , 1H , 19F , 16O ). This value is strictly utilized in HRMS (e.g., TOF or Orbitrap analyzers) to determine the elemental composition of a single molecule and detect trace impurities [2].
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Molecular Weight (154.18 g/mol ): The weighted average mass incorporating the natural isotopic abundance of all elements. This macroscopic value is required for calculating molar equivalents during bulk synthesis and API formulation [3].
Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)
To validate the exact mass of (alphaR)-alpha-ethyl-2-fluorobenzenemethanol, a Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF-MS) protocol is employed.
Step-by-Step HRMS Protocol
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Sample Preparation:
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Action: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: Formic acid provides the necessary protons ( H+ ) to facilitate efficient ionization in the ESI source, driving the formation of detectable cations.
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Ionization & Detection (ESI+ Mode):
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Action: Operate the mass spectrometer in positive ion mode. Monitor for the theoretical [M+H]+ ion at m/z 155.0867 .
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Causality: Secondary benzylic alcohols are prone to in-source fragmentation. The highly stable benzylic carbocation formed via the loss of water is often the base peak. Therefore, the system must be configured to also monitor the [M−H2O+H]+ fragment at m/z 137.0761 . This predictable fragmentation acts as a self-validating structural confirmation[4].
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Mass Calibration (Lock Mass):
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Action: Infuse Leucine Enkephalin ( m/z 556.2771) continuously as a reference lock mass.
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Causality: Environmental fluctuations can cause mass drift in TOF analyzers. Real-time lock mass correction ensures sub-ppm mass accuracy, guaranteeing that the detected mass matches the calculated exact mass of 154.07939 Da.
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Synthetic Workflow & Chiral Resolution
The synthesis of (alphaR)-alpha-ethyl-2-fluorobenzenemethanol relies on the asymmetric reduction of its corresponding ketone, 1-(2-fluorophenyl)propan-1-one.
Step-by-Step Asymmetric Hydrogenation Protocol
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Catalyst Preparation:
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Action: Under an inert argon atmosphere, dissolve the ketone and 0.1 mol% of RuCl2[(R)−BINAP] catalyst in anhydrous methanol.
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Causality: The (R) -BINAP ligand creates a highly specific, sterically hindered chiral pocket. This enforces a strict stereochemical trajectory, ensuring that the hydride is delivered exclusively to the re-face of the ketone, yielding the desired (1R) enantiomer.
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Hydrogenation:
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Action: Pressurize the reactor with H2 gas to 50 atm and heat to 50°C for 12 hours.
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Causality: High pressure ensures sufficient dissolved hydrogen concentration in the solvent, driving the catalytic cycle forward and preventing catalyst deactivation.
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Workup and Chiral Validation:
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Action: Evaporate the solvent, filter through a short silica pad, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5).
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Causality: The silica filtration removes ruthenium residues (preventing heavy metal contamination in the API). Chiral HPLC acts as a self-validating step to confirm an enantiomeric excess (ee) of >99% prior to downstream processing.
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Workflow Visualization
The following diagram illustrates the logical progression from raw material synthesis to analytical validation, highlighting where Exact Mass and Molecular Weight are applied.
Fig 1: Workflow for (alphaR)-alpha-ethyl-2-fluorobenzenemethanol.
